N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-18(7-10-22-11-8-18)13-19-17(20)15-4-2-14(3-5-15)16-6-9-23-12-16/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKTWZCJJIZQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Methoxytetrahydrothiopyran Moiety: This can be achieved through the reaction of tetrahydrothiopyran with methanol under acidic conditions to introduce the methoxy group.
Synthesis of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the methoxytetrahydrothiopyran moiety with the benzamide core in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiopyran ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.
Industry
In materials science, the compound’s structural properties could be leveraged to create new materials with specific characteristics, such as improved conductivity or stability.
Mechanism of Action
The mechanism by which N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxytetrahydrothiopyran moiety could play a role in binding to hydrophobic pockets, while the benzamide and thiophene rings might interact with aromatic or polar regions of the target.
Comparison with Similar Compounds
Structural Analogues with Thiophene Substitutions
- Thiophen-3-yl vs. Thiophen-2-yl Isomerism: Compounds such as N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride (4a) and N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b) () highlight the impact of thiophene substitution position. The 3-yl isomer (as in the target compound) may exhibit distinct electronic and steric effects compared to the 2-yl isomer, influencing binding affinity or metabolic stability. For instance, thiophen-3-yl’s orientation could enhance π-π stacking in enzyme active sites compared to the 2-yl analog .
- Benzamide Core with Heterocyclic Extensions: Compounds like 4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9i) () share the 4-(thiophen-3-yl)benzamide motif but replace the thiopyran group with a diazepane-linked butyl chain.
Thiopyran/Pyran Ring Comparisons
- Thiopyran vs. Pyran :
The compound N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(trifluoromethyl)benzamide () substitutes the thiopyran sulfur with oxygen. The sulfur atom in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Additionally, the methoxy group in the target compound could act as a hydrogen bond acceptor, a feature absent in the trifluoromethyl-substituted pyran analog .
Substituent Effects on Pharmacological Properties
- Methoxy vs. In contrast, trifluoromethyl groups (e.g., in ’s compound) are electron-withdrawing, improving metabolic stability but possibly reducing binding affinity due to steric bulk .
- Thiazole and Triazole Derivatives: Triazole-based benzamides () with thiazole or phenylimino substituents show moderate HDAC8 docking scores (e.g., K1: -8.54 kcal/mol). While the target compound lacks a triazole, its benzamide-thiophene scaffold may share similar binding modes, with the thiopyran group offering unique interactions .
Data Table: Key Structural and Physical Properties of Analogous Compounds
Biological Activity
Overview of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide
This compound is a synthetic compound that features a thiophene ring and a tetrahydrothiopyran moiety. This structure suggests potential interactions with biological targets, including enzymes and receptors, due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, benzamide derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The thiophene moiety may contribute to this activity through mechanisms such as the inhibition of tubulin polymerization or interference with signaling pathways involved in cell growth.
Antimicrobial Activity
Compounds containing thiophene and benzamide structures have also been reported to possess antimicrobial properties. They may act by disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells.
Enzyme Inhibition
The structural features of this compound suggest potential as an enzyme inhibitor. For example, similar compounds have been studied for their ability to inhibit proteases or kinases, which are crucial in various biochemical pathways.
Case Studies and Research Findings
- Anticancer Activity : A study on benzamide derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations. The presence of a thiophene ring was associated with enhanced activity compared to non-thiophene analogs.
- Antimicrobial Studies : Research on thiophene-based compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective concentrations for therapeutic use.
- Enzyme Interaction Studies : Inhibitory assays conducted on related compounds revealed that modifications to the benzamide structure could significantly alter binding affinity to target enzymes, suggesting a structure-activity relationship that could be explored further for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
